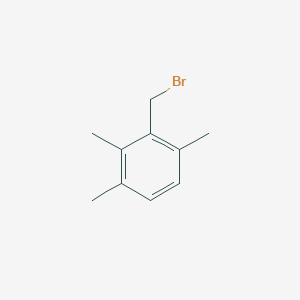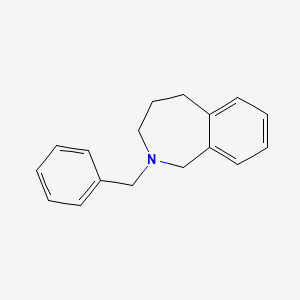
3-(Trimethylsilyl)oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)oxetan-2-one is a chemical compound characterized by the presence of a four-membered oxetane ring substituted with a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(Trimethylsilyl)oxetan-2-one involves the enantioselective [2 + 2] cycloaddition of (trimethylsilyl)ketene to aldehydes. This reaction is catalyzed by methylalumino-imidazolines and can achieve up to 83% enantiomeric excess . The reaction conditions typically involve the use of a solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the enantioselective [2 + 2] cycloaddition reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for use in different applications.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)oxetan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Trimethylsilyl)oxetan-2-one exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic transformations. The trimethylsilyl group also influences the compound’s reactivity by stabilizing intermediates and facilitating certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-one: Another oxetane derivative with a ketone functional group.
3-Aminooxetane: An oxetane derivative with an amino group.
2-Methyleneoxetane: An oxetane derivative with a methylene group.
Uniqueness
3-(Trimethylsilyl)oxetan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetane derivatives. This makes it a valuable intermediate in synthetic chemistry, particularly for reactions requiring high selectivity and control.
Propiedades
Número CAS |
56510-32-8 |
|---|---|
Fórmula molecular |
C6H12O2Si |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)5-4-8-6(5)7/h5H,4H2,1-3H3 |
Clave InChI |
RCBNFYQICDJUHT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1COC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)

![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)



